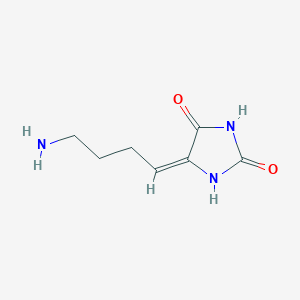
3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride: (CAS number: 2306244-79-9) is a chemical compound with the following properties:
- Chemical formula:
C7H17Cl2FN2
- Molecular weight: 219.13 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthetic route to prepare this compound involves the introduction of a fluorine atom onto a piperidine ring. While specific literature references are scarce, similar compounds can be synthesized using established methods for fluorination reactions. For example, nucleophilic fluorination of a piperidine derivative can yield the desired fluoro-substituted compound.
Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. typical conditions for fluorination reactions include the use of fluorinating agents (such as Selectfluor or DAST) and appropriate solvents (e.g., acetonitrile, dichloromethane).
Industrial Production: Information on industrial-scale production methods for this compound is limited. It may be produced in research laboratories or custom synthesis facilities.
Analyse Chemischer Reaktionen
Reactivity: 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride can participate in various chemical reactions:
Nucleophilic substitution: The fluorine atom can undergo substitution reactions with other nucleophiles.
Reduction: Reduction of the fluorine substituent can yield the corresponding amine.
Other transformations: Depending on the functional groups present, it may undergo additional reactions.
Fluorinating agents: Selectfluor, DAST
Reduction agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst
Solvents: Acetonitrile, dichloromethane, etc.
Major Products: The major products formed from these reactions include fluorinated piperidine derivatives and their reduced forms.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal chemistry: Researchers explore its potential as a building block for drug development.
Biological studies: It may serve as a probe for studying piperidine-containing receptors or enzymes.
Industry: Its unique fluorine substitution can enhance the properties of other molecules.
Wirkmechanismus
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While direct comparisons are challenging due to limited data, related compounds include:
- Other fluoro-substituted piperidine derivatives.
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: (CAS number: 1062580-52-2) .
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C7H17Cl2FN2 |
|---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H |
InChI-Schlüssel |
NKPCYUMLEXPFIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCNCC1F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


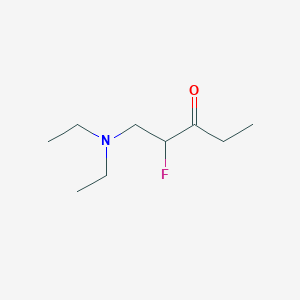

![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)
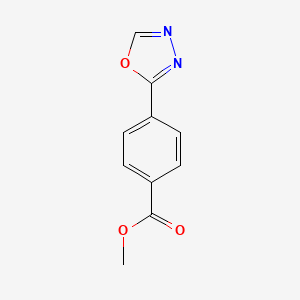
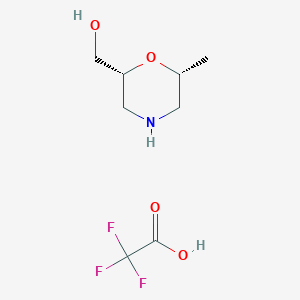

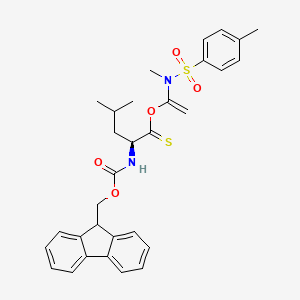
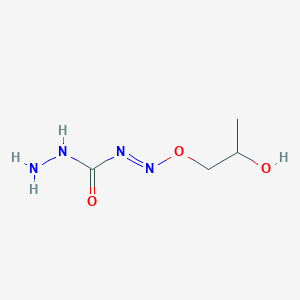
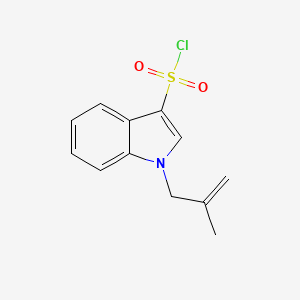
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
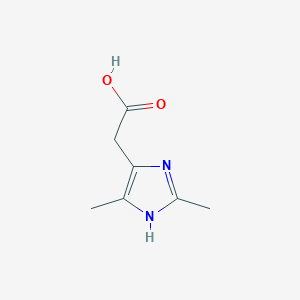
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)
